![molecular formula C13H10BrN3OS B2811615 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine CAS No. 2379994-97-3](/img/structure/B2811615.png)
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a bromine atom and a furan-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the furan-thiophene moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone, while substitution of the bromine atom with an amine may produce an aminated pyrimidine derivative.
Scientific Research Applications
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential anticancer, antiviral, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan-thiophene moiety can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have shown potential as VEGFR-2 tyrosine kinase inhibitors with anticancer activity.
Thiophene derivatives: Thiophene-based compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is unique due to the combination of its pyrimidine core and the furan-thiophene moiety. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and materials science applications.
Biological Activity
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10BrN3OS with a molecular weight of approximately 336.21 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀BrN₃OS |
Molecular Weight | 336.21 g/mol |
CAS Number | 2379972-45-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, commonly employing methods such as the Suzuki-Miyaura coupling reaction. This method facilitates the formation of carbon-carbon bonds, crucial for constructing the furan-thiophene moiety attached to the pyrimidine core. The reaction conditions often require palladium catalysts and specific solvents to maximize yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The furan-thiophene moiety enhances its binding affinity through π–π interactions and hydrogen bonding .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against drug-resistant pathogens. In vitro tests demonstrated significant efficacy against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. For instance, one study reported that at a concentration of 50 mg/mL, the compound exhibited a zone of inhibition measuring 18 mm against A. baumannii, surpassing the activity of standard antibiotics like meropenem .
Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
A. baumannii | 18 | 10 | 20 |
K. pneumoniae | 15 | 12 | 25 |
E. cloacae | 14 | 15 | 30 |
Antifungal Activity
In addition to antibacterial properties, there is emerging evidence suggesting antifungal activity. Compounds structurally similar to this compound have shown promising results in inhibiting fungal growth in various assays, indicating potential for broader therapeutic applications .
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study evaluated several derivatives of pyrimidine compounds, including this compound. The results indicated that this compound was among the most effective against multi-drug resistant strains, particularly against NDM-positive bacteria like A. baumannii .
- Mechanistic Insights : Docking studies have provided insights into the binding interactions between this compound and bacterial enzymes, suggesting that its efficacy may be linked to specific hydrophobic and hydrogen bonding interactions with target sites within these pathogens .
Properties
IUPAC Name |
5-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c14-10-5-15-13(16-6-10)17-7-11-4-9(8-19-11)12-2-1-3-18-12/h1-6,8H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLWMDCMGYFKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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